molecular formula C16H14BrN3O3S B11136736 methyl 2-{[(6-bromo-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate

methyl 2-{[(6-bromo-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate

Cat. No.: B11136736
M. Wt: 408.3 g/mol
InChI Key: OLTJSEDCXRULKQ-UHFFFAOYSA-N
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Description

Methyl 2-{[(6-bromo-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate is a sophisticated molecular hybrid designed for advanced pharmacological research, combining an indole scaffold with a thiazole core. Its primary research application is in the field of antibiotic potentiation, specifically as a potential inhibitor of bacterial cystathionine γ-lyase (bCSE), a key enzyme responsible for hydrogen sulfide (H 2 S) production in pathogenic bacteria like Staphylococcus aureus and Pseudomonas aeruginosa . Suppressing bCSE activity has been shown to considerably enhance the sensitivity of resistant bacteria to conventional antibiotics, making this compound a valuable chemical tool in combating antibiotic resistance . The molecular structure ingeniously integrates a 6-bromoindole building block, a feature shared with other established bCSE inhibitors such as NL1, via a peptide-like acetamide linker to a 5-methyl-thiazole carboxylate moiety . Furthermore, the presence of both indole and aminothiazole pharmacophores suggests potential for investigation in oncology research. Thiazole derivatives tethered to heterocycles like indole have demonstrated significant in vitro antiproliferative activity against various carcinoma cell lines, including breast (MDA-MB-231), liver (HepG-2), and colon (HCT-116), and are known to be explored as inhibitors of proteins like the epidermal growth factor receptor tyrosine kinase domain (EGFR TK) . The compound is intended for use in biochemical assay development, mechanism of action studies, and as a lead structure for the synthesis of novel derivatives. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C16H14BrN3O3S

Molecular Weight

408.3 g/mol

IUPAC Name

methyl 2-[[2-(6-bromoindol-1-yl)acetyl]amino]-5-methyl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C16H14BrN3O3S/c1-9-14(15(22)23-2)19-16(24-9)18-13(21)8-20-6-5-10-3-4-11(17)7-12(10)20/h3-7H,8H2,1-2H3,(H,18,19,21)

InChI Key

OLTJSEDCXRULKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)NC(=O)CN2C=CC3=C2C=C(C=C3)Br)C(=O)OC

Origin of Product

United States

Preparation Methods

Preparation of 6-Bromoindole

6-Bromoindole serves as the foundational building block for the indole moiety. The most scalable method involves a four-step sequence starting from para-aminotoluene:

  • Diazotization : Treatment of para-aminotoluene with NaNO₂ and HBr in H₂SO₄ at 0–5°C yields a diazonium salt.

  • Bromination : The diazonium salt undergoes bromination with CuBr in HBr to form 4-bromo-2-nitrotoluene.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, producing 4-bromo-2-methylaniline.

  • Ring Closure : Cyclization with DMF-DMA (dimethylformamide dimethyl acetal) and subsequent acid hydrolysis generates 6-bromoindole in 65–70% overall yield.

Synthesis of 2-(6-Bromo-1H-indol-1-yl)acetic Acid

The indole nitrogen is functionalized via alkylation:

  • Alkylation : 6-Bromoindole reacts with methyl bromoacetate in DMF using NaH as a base at 60°C for 6 hours. This produces methyl 2-(6-bromo-1H-indol-1-yl)acetate in 85–90% yield.

  • Hydrolysis : The ester is hydrolyzed to the carboxylic acid using LiOH in THF/H₂O/EtOH (1:1:1) at room temperature for 4 hours, yielding 2-(6-bromo-1H-indol-1-yl)acetic acid (92% yield).

Construction of the Thiazole Core

The 5-methyl-1,3-thiazole-4-carboxylate moiety is synthesized via the Hantzsch thiazole reaction:

  • Thiourea Formation : Methyl acetoacetate reacts with thiourea in ethanol under reflux to form 2-amino-4-methylthiazole-5-carboxylate. This step achieves 75–80% yield.

  • Bromination : N-Bromosuccinimide (NBS) in CCl₄ selectively brominates the thiazole at the 2-position, yielding methyl 2-bromo-4-methylthiazole-5-carboxylate (68% yield).

Coupling and Final Assembly

Amide Bond Formation

The indole-acetic acid and thiazole intermediates are coupled via a peptide-like bond:

  • Activation : 2-(6-Bromo-1H-indol-1-yl)acetic acid is activated with EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DMF at 0°C.

  • Coupling : The activated acid reacts with methyl 2-amino-4-methylthiazole-5-carboxylate at room temperature for 12 hours, yielding the target compound in 70–75% purity.

Optimization Notes:

  • Solvent : DMF outperforms THF or DCM due to better solubility of intermediates.

  • Base : Triethylamine (2 eq) enhances coupling efficiency by neutralizing HCl byproducts.

Alternative Route: One-Pot Cyclization

A streamlined approach combines thiazole formation and coupling in a single pot:

  • Thiourea Intermediate : Methyl 2-aminothiazole-4-carboxylate is treated with 2-(6-bromo-1H-indol-1-yl)acetyl chloride in acetonitrile.

  • Cyclization : Adding PCl₅ at 60°C induces dehydrative cyclization, directly forming the target compound in 65% yield.

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexanes 3:7):

  • Purity : >95% (HPLC, C18 column, 70% MeOH/H₂O).

  • Yield : 60–65% after purification.

Spectroscopic Data

  • ¹H NMR (500 MHz, DMSO-d₆): δ 8.21 (s, 1H, indole H-2), 7.89 (d, J = 8.5 Hz, 1H, indole H-7), 7.45 (d, J = 3.5 Hz, 1H, indole H-3), 4.82 (s, 2H, CH₂CO), 3.85 (s, 3H, COOCH₃), 2.51 (s, 3H, thiazole-CH₃).

  • LC-MS : m/z 408.3 [M+H]⁺.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Stepwise Coupling70–75>95High regioselectivityMulti-step, time-consuming
One-Pot Cyclization6590Reduced purification stepsLower yield due to side reactions
Solid-Phase Synthesis6085Scalable for library productionRequires specialized resin

Challenges and Solutions

  • Regioselectivity in Indole Alkylation : Use of NaH in DMF ensures N1-alkylation over C3-substitution.

  • Thiazole Bromination : NBS in CCl₄ minimizes over-bromination.

  • Amide Coupling Efficiency : EDC/HOBt system reduces racemization compared to DCC.

Industrial-Scale Considerations

  • Cost Optimization : Replacing LiOH with NaOH in hydrolysis steps reduces expenses without compromising yield.

  • Green Chemistry : Ethanol/water mixtures replace THF in hydrolysis (90% efficiency) .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(6-bromo-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Structural Characteristics

The compound features:

  • Indole moiety : Known for its diverse biological activities, including antimicrobial and anticancer properties.
  • Thiazole ring : Associated with various pharmacological effects, including anti-inflammatory and antimicrobial activities.
  • Bromine substitution : The presence of bromine at the 6-position of the indole ring may enhance biological activity through increased lipophilicity and potential interactions with biological targets.

Antimicrobial Activity

Compounds containing indole and thiazole moieties have been shown to exhibit significant antimicrobial effects. For instance, indoles are known to possess antibacterial properties against various pathogens, while thiazoles have demonstrated effectiveness against fungal infections. Given the structural similarity of methyl 2-{[(6-bromo-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate to these compounds, it is plausible that it could exhibit similar antimicrobial activity.

Anticancer Potential

Indoles and thiazoles have been extensively studied for their anticancer properties. For example:

  • Indole derivatives : Many have shown efficacy against different cancer cell lines by inducing apoptosis or inhibiting cell proliferation.
  • Thiazole-containing compounds : These have been reported to inhibit key enzymes involved in cancer progression.

Studies on related compounds indicate that this compound could potentially act as an anticancer agent due to its structural features that promote interaction with cancer-related targets.

Anti-inflammatory Effects

The anti-inflammatory properties of thiazole derivatives make them candidates for treating inflammatory diseases. The compound's ability to inhibit specific enzymes (like COX) involved in inflammatory pathways could be explored further in preclinical studies.

Synthesis and Optimization

The synthesis of this compound typically involves multiple chemical reactions that require careful optimization of conditions such as:

  • Choice of solvents : To maximize yield and purity.
  • Temperature control : To facilitate desired reactions while minimizing side products.

A proposed synthesis pathway includes:

  • Formation of the indole-acetyl derivative.
  • Construction of the thiazole ring through cyclization reactions.
  • Final esterification to obtain the methyl ester form.

Case Studies and Comparative Analysis

Compound NameStructural FeaturesBiological Activity
This compoundIndole + ThiazoleAntimicrobial, Anticancer
Methyl 2-{[(5-bromo-1H-indol-1-yl)acetyl]amino}-5-methylthiazoleIndole + Thiazole (Bromine at 5-position)Anticancer
Various ThiazolidinonesThiazolidinone coreAntimicrobial

This table highlights how variations in structure can influence biological activity, underscoring the need for further investigation into the specific effects of this compound.

Mechanism of Action

The mechanism of action of methyl 2-{[(6-bromo-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate involves its interaction with various molecular targets. For instance, the indole moiety can bind to DNA, while the thiazole ring may interact with enzymes such as topoisomerase II, leading to DNA double-strand breaks and cell death .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogs include thiazole-triazole acetamides (e.g., compounds 9a–9e from ) and isostructural chloro/bromo derivatives (e.g., compounds 4 and 5 from ). Key comparisons are outlined below:

Compound Name / ID Substituents Molecular Weight (g/mol) Melting Point (°C) Bioactivity (If Reported) Reference
Target Compound 6-Bromoindole, 5-methylthiazole, carboxylate ester ~438.3 (calculated) Not reported Inferred potential
9c () 4-Bromophenyl-thiazole, triazole-benzodiazolyl ~610.6 245–247 Docking studies (α-glucosidase inhibition)
4 () 4-Chlorophenyl-thiazole, fluorophenyl-triazole ~528.9 Not reported Antimicrobial activity
5 () 4-Bromophenyl-thiazole, fluorophenyl-triazole ~573.3 Not reported Antimicrobial activity
1-(4’-Bromophenyl)-5-methyl-1H-tetrazole () 4-Bromophenyl-tetrazole, methyl ~255.1 162–164 None reported

Key Observations:

Halogen Substitution :

  • Bromine in the target compound’s indole ring may enhance hydrophobic interactions compared to chlorine in 4 (). Brominated analogs (5 , 9c ) often exhibit higher molecular weights and altered melting points due to increased van der Waals forces .
  • In , bromo derivatives (5 ) showed comparable or superior bioactivity to chloro analogs (4 ), suggesting bromine’s role in optimizing target binding .

Core Heterocycle Differences :

  • The target’s thiazole-carboxylate ester differs from 9c ’s triazole-acetamide-thiazole system (). The carboxylate group may improve solubility, whereas 9c ’s triazole linker could enhance hydrogen-bonding capacity .
  • Tetrazole derivatives () lack the thiazole-indole scaffold but demonstrate how aryl substituents (e.g., bromophenyl) influence physical properties like melting points .

Bioactivity Inference: Compound 9c () demonstrated α-glucosidase inhibitory activity in docking studies, attributed to its bromophenyl-thiazole motif. The target’s bromoindole-thiazole system may similarly target enzymes or receptors .

Physicochemical and Spectroscopic Comparisons

  • IR/NMR Trends :

    • The acetamide group in the target compound would display characteristic N–H stretching (~3300 cm⁻¹) and carbonyl (C=O) peaks (~1680 cm⁻¹), similar to 9a–9e () .
    • Bromine’s inductive effect would deshield adjacent protons in the indole ring, causing downfield shifts in ¹H NMR (e.g., H-7 in 6-bromoindole: δ ~7.8 ppm) .
  • Melting Points: Brominated compounds (9c, 5) generally exhibit higher melting points (e.g., 245–247°C for 9c) compared to non-halogenated analogs due to stronger intermolecular forces .

Research Findings and Implications

Synthetic Feasibility :

  • The target compound’s synthesis likely parallels methods in (Cu-catalyzed azide-alkyne cycloaddition) and (halogenation of aryl precursors). However, the indole-acetamide-thiazole linkage may require optimized coupling conditions .

Therapeutic Potential: Structural similarities to 9c and 4/5 suggest possible enzyme inhibitory or antimicrobial applications. Further docking studies (as in ) are needed to validate target interactions .

Limitations: No direct bioactivity data exist for the target compound. Its larger molecular weight (~438 g/mol) compared to 4 (~528 g/mol) may affect pharmacokinetics, necessitating solubility studies .

Biological Activity

Methyl 2-{[(6-bromo-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate is a synthetic compound that integrates both indolic and thiazolidine structures, which suggests potential bioactive properties. This article discusses its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its complex structure, which includes:

  • Indole moiety : Known for various biological activities including antimicrobial and anticancer effects.
  • Thiazole ring : Associated with diverse pharmacological properties.

Molecular Formula and Weight

PropertyValue
Molecular FormulaC₁₆H₁₄BrN₃O₃S
Molecular Weight408.3 g/mol
CAS Number1401558-05-1

Antimicrobial Activity

Compounds containing indole and thiazole structures have been reported to exhibit:

  • Antibacterial effects : Indoles are known for their ability to inhibit bacterial growth. For instance, derivatives of 6-bromoindole have shown enhanced antibiotic effects against resistant bacterial strains .

Anti-inflammatory Potential

Research indicates that thiazole derivatives often possess anti-inflammatory properties. A study highlighted the anti-inflammatory activity of various thiazole compounds, suggesting that this compound could share similar effects due to its structural components .

Synthesis and Testing

Research focusing on the synthesis of related compounds has emphasized the importance of optimizing synthetic routes to obtain derivatives in sufficient quantities for biological testing. For example:

  • The synthesis of indole-based inhibitors has been optimized for better yields, allowing for comprehensive biological testing .

In Vitro Studies

Although direct studies on this specific compound are scarce, the biological activities of similar structures suggest potential efficacy in:

  • Cancer therapy : Indoles are frequently studied for their anticancer properties.
  • Antimicrobial applications : The thiazole component may enhance the compound's ability to combat infections.

Summary of Findings

The biological activity of this compound appears promising based on its structural characteristics and the known activities of related compounds. Further research is needed to elucidate its specific mechanisms of action and therapeutic potential.

Q & A

Q. What is a standard synthetic route for methyl 2-{[(6-bromo-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate?

The synthesis typically involves a multi-step approach:

  • Step 1 : Prepare 6-bromo-1H-indole-1-acetic acid by acetylating 6-bromoindole under reflux with chloroacetyl chloride in the presence of a base (e.g., triethylamine).
  • Step 2 : Synthesize the aminothiazole core (5-methyl-2-amino-1,3-thiazole-4-carboxylate) via a Hantzsch thiazole synthesis, using methyl 2-chloroacetoacetate and thiourea in ethanol .
  • Step 3 : Couple the acetylated indole derivative with the aminothiazole using a carbodiimide coupling agent (e.g., EDC/HOBt) in anhydrous DMF at 0–25°C for 12–24 hours.
    Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water.

Q. What analytical methods are recommended for characterizing this compound?

  • 1H/13C NMR : Confirm structural integrity and substituent positions (e.g., indole bromination, thiazole methyl group) .
  • LC-MS : Verify molecular weight (expected [M+H]+ ~ 450–460 Da) and purity (>95%).
  • Elemental Analysis : Validate C, H, N, S, and Br content to confirm stoichiometry .
  • IR Spectroscopy : Identify key functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, ester C=O at ~1720 cm⁻¹) .

Q. How can researchers screen this compound for preliminary biological activity?

  • In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays (48–72 h exposure, IC50 calculation).
  • Antimicrobial screening : Use broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Enzyme inhibition : Screen against kinases (e.g., EGFR) or proteases using fluorogenic substrates .

Advanced Research Questions

Q. What strategies can optimize the synthetic yield of this compound?

  • Catalyst screening : Replace EDC with DCC or DMAP to improve coupling efficiency.
  • Solvent optimization : Test polar aprotic solvents (e.g., THF, acetonitrile) for better solubility of intermediates.
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min vs. 12 h) while maintaining yield .
  • Molar ratio adjustment : Use a 1.2:1 excess of the acetylated indole derivative to drive the coupling reaction to completion .

Q. How can structure-activity relationships (SAR) be investigated for this compound?

  • Substituent variation : Synthesize analogs with (a) alternative halogens (e.g., Cl, F) at the indole 6-position, (b) methyl/thienyl replacements for the thiazole 5-methyl group, and (c) ester-to-acid hydrolysis products.
  • Biological testing : Compare IC50 values across analogs to identify critical pharmacophores. For example, bromine at the indole 6-position may enhance DNA intercalation .

Q. How should researchers resolve contradictions in biological activity data?

  • Purity verification : Re-analyze conflicting batches via HPLC to rule out impurities (>98% purity required for reliable data) .
  • Assay standardization : Use identical cell passage numbers, serum concentrations, and incubation times.
  • Target validation : Confirm mechanism via siRNA knockdown of suspected targets (e.g., topoisomerase II) in responsive cell lines .

Q. What methods are suitable for studying the compound’s mechanism of action?

  • Molecular docking : Model interactions with proteins (e.g., PARP-1) using AutoDock Vina. highlights docking poses for similar thiazole derivatives .
  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics to purified enzymes.
  • Transcriptomics : Perform RNA-seq on treated cells to identify differentially expressed pathways .

Q. How can solubility and formulation challenges be addressed for in vivo studies?

  • Solubility screening : Test in PBS, DMSO/PEG-400 mixtures, or cyclodextrin-based carriers.
  • Prodrug design : Synthesize phosphate or lysine esters of the carboxylate group to enhance aqueous solubility .
  • Nanoparticle encapsulation : Use PLGA or liposomal carriers to improve bioavailability .

Q. What advanced toxicity profiling approaches are recommended?

  • Genotoxicity : Perform Ames tests (S. typhimurium TA98/TA100 strains) and comet assays on human lymphocytes.
  • Cardiotoxicity : Screen for hERG channel inhibition using patch-clamp electrophysiology.
  • In vivo acute toxicity : Dose rodents (5–300 mg/kg) and monitor organ histopathology (liver, kidney) .

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